2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide
Overview
Description
2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is an organic compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide can be achieved through multiple synthetic routes. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring. The reaction conditions typically involve the use of microwave irradiation to facilitate the cyclization process .
Another method involves the multistep synthesis starting from 4-chloropyridine-3-sulfonamide, which is converted to N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates. These intermediates are then further reacted with hydrazine hydrate to form the corresponding 1,2,4-triazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring.
Scientific Research Applications
2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in its antifungal activity, the compound binds to the enzyme lanosterol 14α-demethylase, inhibiting its function and disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This leads to the accumulation of toxic sterol intermediates and ultimately results in fungal cell death.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with similar antifungal properties.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: A compound with similar structural features and synthetic routes.
Uniqueness
2-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various derivatives makes it valuable in multiple research and industrial applications.
Properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-2(10)1-3-7-4(6)9-8-3/h1H2,(H2,5,10)(H3,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSGYZBOWQYNHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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